EACC functions as a specific inhibitor of autophagic flux. Autophagic flux refers to the entire process of autophagosome formation, cargo engulfment, and fusion with lysosomes for degradation. Studies have shown that EACC acts by preventing a protein called syntaxin 17 (Stx17) from being recruited to autophagosomes [Modulation of Ricin Intoxication by the Autophagy Inhibitor EACC, University of Oslo - ]. Stx17 is essential for the fusion of autophagosomes with lysosomes, the final step in autophagic degradation. By blocking Stx17 recruitment, EACC effectively halts the autophagic flux without affecting lysosomal function or other cellular degradation pathways [Modulation of Ricin Intoxication by the Autophagy Inhibitor EACC, University of Oslo - ].
EACC offers several advantages over other autophagy inhibitors:
EACC, or Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, is a novel compound identified as a reversible inhibitor of autophagic flux. Its primary mechanism involves blocking the fusion between autophagosomes and lysosomes, thereby modulating the autophagy process, which is crucial for cellular homeostasis and degradation of cellular components. EACC has a chemical formula of C13H11N3O6S2 and is characterized by its unique structure that includes a nitrothiophene moiety, contributing to its biological activity .
As mentioned earlier, the specific function and mechanism of action of this compound remain unknown due to a lack of scientific research.
EACC exhibits significant biological activity by protecting cells from various plant toxins, notably ricin. Studies have shown that EACC can reduce the toxic effects of ricin by inhibiting its entry and subsequent processing within cells. The compound demonstrates a pleiotropic effect on endocytic compartments, impacting the uptake and recycling of transferrin, which is vital for iron transport in cells . Furthermore, its reversible nature allows for controlled modulation of autophagic processes in experimental settings.
The synthesis of EACC involves multi-step organic reactions that incorporate various chemical precursors. While specific synthetic routes may vary, typical methods include:
EACC has several applications in research and potential therapeutic contexts:
Interaction studies involving EACC primarily focus on its effects on SNARE proteins and other components involved in vesicular trafficking. Research indicates that EACC reduces the interaction between Stx17 and other proteins necessary for autophagosome-lysosome fusion. This specificity allows researchers to dissect the roles of various proteins in autophagy without broadly impacting lysosomal function . The reversible nature of EACC also enables dynamic studies on the effects of re-establishing autophagic flux after inhibition.
EACC shares structural and functional similarities with several other compounds known to influence autophagy or vesicular trafficking. Here are some notable comparisons:
EACC's uniqueness lies in its selective inhibition of SNARE-mediated fusion without altering lysosomal properties or general endocytosis, making it a targeted tool for studying specific aspects of autophagy.
EACC represents a novel small molecule autophagy inhibitor with the systematic chemical name ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate [1] [2]. The compound is registered under CAS number 864941-31-1 and possesses the molecular formula C₁₃H₁₁N₃O₆S₂ with a molecular weight of 369.37 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as carbamic acid, [[2-[[(5-nitro-2-thienyl)carbonyl]amino]-3-thienyl]carbonyl]-, ethyl ester [3].
The structural architecture of EACC incorporates several functionally significant moieties that contribute to its biological activity. The molecule features a distinctive nitrothiophene core structure, which serves as the primary pharmacophore responsible for its autophagy-inhibiting properties . This nitrothiophene moiety is conjugated to a secondary thiophene ring through an amide linkage, creating a bis-thiophene framework that enhances molecular stability and target specificity. The terminal carbamate functionality provides additional chemical versatility and contributes to the molecule's solubility characteristics .
Table 1: Physicochemical Properties of EACC (CAS 864941-31-1)
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Identity | Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate | [1] [2] [3] |
| CAS Registry Number | 864941-31-1 | [1] [2] [3] |
| Molecular Formula | C₁₃H₁₁N₃O₆S₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 369.37 | [1] [2] [3] |
| Chemical Name | Carbamic acid, [[2-[[(5-nitro-2-thienyl)carbonyl]amino]-3-thienyl]carbonyl]-, ethyl ester | [3] |
| Structural Features | Contains nitrothiophene moiety and carbamate functionality | |
| Appearance | Light yellow to yellow solid powder | [3] |
| Solubility in DMSO | 16.88 mg/mL (45.70 mM) | [1] [5] |
| Storage Temperature | -20°C (recommended) | [1] [3] [5] |
| Stability in Powder Form | Up to 3 years at -20°C, 2 years at 4°C | [3] [5] |
| Stability in Solution | Up to 2 years at -80°C, 1 year at -20°C | [3] [5] |
| Purity (HPLC) | >98% (typically 99.49%) | [2] [3] |
The physicochemical profile of EACC demonstrates excellent stability characteristics under appropriate storage conditions. The compound exhibits optimal stability when maintained as a solid powder at -20°C, where it retains its chemical integrity for up to three years [3] [5]. When prepared in solution form, EACC maintains stability for extended periods under cryogenic conditions, with documented stability of two years at -80°C and one year at -20°C [3] [5]. The compound presents as a light yellow to yellow solid powder with characteristic crystalline properties that facilitate analytical characterization [3].
Solubility studies reveal that EACC demonstrates moderate solubility in dimethyl sulfoxide, achieving a maximum concentration of 16.88 milligrams per milliliter, equivalent to 45.70 millimolar [1] [5]. This solubility profile makes the compound suitable for in vitro experimental applications, though sonication may be required to achieve complete dissolution [5]. The compound's limited aqueous solubility is consistent with its lipophilic nature, which facilitates cellular membrane penetration necessary for its intracellular mechanism of action.
The synthetic preparation of EACC involves sophisticated organic chemistry approaches that leverage thiophene chemistry principles and carbamate formation methodologies. While specific synthetic routes for EACC are not extensively documented in the available literature, the compound's structural analysis suggests it can be prepared through established thiophene derivatization techniques combined with carbamate synthesis protocols [6] [7] [8].
The synthesis likely involves the construction of the bis-thiophene core through nucleophilic aromatic substitution reactions, where the nitrothiophene moiety undergoes substitution with appropriate thiolate nucleophiles [7]. The presence of the 5-nitrothiophene-2-carboxamido functionality suggests that the synthetic route incorporates amide bond formation between a carboxylic acid derivative and an amine precursor. The terminal carbamate group can be introduced through reaction with ethyl chloroformate or similar carbonate derivatives under basic conditions [6].
Contemporary thiophene synthesis methodologies that could be applicable to EACC preparation include the Paal-Knorr synthesis for thiophene ring formation, Gewald reactions for functionalized thiophene derivatives, and multicomponent reactions that enable efficient construction of complex thiophene architectures [8]. The nucleophilic displacement of nitro groups in nitrothiophene substrates with thiolate nucleophiles represents a particularly relevant synthetic strategy, as this approach has been successfully employed for the preparation of similar bis-thiophene compounds [7].
Table 2: Analytical Validation Techniques for EACC Characterization
| Analytical Technique | Application | Typical Results | Reference |
|---|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Purity determination and quantitative analysis | Purity >98% (area percentage) | [2] [3] |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and identity verification | Consistent with expected structure | [2] |
| Liquid Chromatography-Mass Spectrometry (LCMS) | Molecular weight confirmation and impurity profiling | Molecular ion peak at m/z 369.37 | [2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile impurity analysis and stability studies | Fragmentation pattern analysis | [6] |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic peaks for thiophene and carbamate groups | [2] |
| Melting Point Determination | Physical characterization and purity assessment | Sharp melting point indicating high purity | [2] |
| Elemental Analysis | Compositional analysis verification | C, H, N, S content within ±0.4% of theoretical | [2] |
Comprehensive analytical validation of EACC employs multiple complementary techniques to ensure chemical identity, purity, and structural integrity [2] [3] [9] [10]. High Performance Liquid Chromatography serves as the primary method for purity determination, consistently demonstrating EACC purity levels exceeding 98% by area percentage analysis [2] [3]. The HPLC methodology typically employs reverse-phase chromatography with appropriate mobile phase gradients to achieve baseline separation of EACC from potential impurities and degradation products [9] [10].
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through analysis of proton environments and coupling patterns characteristic of the bis-thiophene architecture [2]. The ¹H NMR spectrum of EACC exhibits distinctive signals corresponding to the thiophene ring protons, the nitro-substituted aromatic system, and the ethyl carbamate functionality. Liquid Chromatography-Mass Spectrometry analysis confirms the molecular weight through detection of the molecular ion peak at mass-to-charge ratio 369.37, corresponding to the protonated molecular ion [2].
Gas Chromatography-Mass Spectrometry analysis provides additional structural information through fragmentation pattern analysis, revealing characteristic breakdown products that support the proposed molecular structure [6]. Infrared spectroscopy identifies functional groups through characteristic absorption bands, including carbonyl stretches associated with the amide and carbamate functionalities, as well as aromatic stretches from the thiophene rings [2]. Melting point determination serves as a rapid purity assessment tool, with sharp melting point ranges indicating high chemical purity [2].
EACC functions through a highly specific mechanism that targets the late stages of autophagic flux by preventing the translocation of syntaxin 17 to autophagosomal membranes [11] [12]. Syntaxin 17 represents a critical soluble N-ethylmaleimide-sensitive factor attachment protein receptor that is essential for autophagosome-lysosome fusion, serving as the autophagosomal Qa-SNARE in the fusion machinery [11] [13] [14]. Under normal physiological conditions, syntaxin 17 translocates from its resting location on endoplasmic reticulum and mitochondrial membranes to nascent autophagosomes, where it assembles with SNAP29 and the lysosomal R-SNARE VAMP8 to form the functional fusion complex [11] [13].
The mechanism of EACC action involves the selective inhibition of syntaxin 17 recruitment to autophagosomes without affecting the protein's baseline expression levels or subcellular distribution under basal conditions [11] [12]. Quantitative colocalization studies demonstrate that EACC treatment significantly reduces the colocalization between syntaxin 17 and LC3-positive autophagosomes compared to control conditions [11]. This reduction in syntaxin 17 translocation renders autophagosomes functionally incompetent for fusion with lysosomes, effectively creating a bottleneck in the autophagic pathway that leads to autophagosome accumulation [12].
The specificity of EACC for syntaxin 17 translocation is further demonstrated through its effects on SNARE complex assembly. Co-immunoprecipitation studies reveal that EACC treatment reduces the interaction between syntaxin 17 and critical fusion machinery components, including the HOPS complex subunit VPS33A and the lysosomal R-SNARE VAMP8 [12]. These interactions are essential for the formation of trans-SNARE complexes that bridge autophagosomal and lysosomal membranes during the fusion process [13] [14].
Importantly, EACC does not affect the localization or function of lysosomal SNAREs, as evidenced by unchanged colocalization between VAMP8 and the lysosomal marker LAMP1 following EACC treatment [12]. This selectivity ensures that lysosomal fusion capacity remains intact for other cellular processes, including endocytosis-mediated degradation pathways. The preservation of lysosomal function is demonstrated by unperturbed epidermal growth factor receptor degradation in EACC-treated cells, confirming that the compound specifically targets autophagosome-lysosome fusion without compromising general endo-lysosomal trafficking [12].
The molecular basis for EACC's inhibitory effect on syntaxin 17 translocation involves interference with the protein's recruitment to autophagosomal membranes rather than direct binding inhibition [11] [12]. The compound appears to affect the cellular mechanisms that govern syntaxin 17 membrane association, potentially through modulation of membrane composition, protein-protein interactions, or post-translational modifications that regulate syntaxin 17 trafficking. The precise molecular target through which EACC exerts these effects remains an active area of investigation.
The pharmacodynamic profile of EACC is characterized by dramatic accumulation of LC3-II protein, which serves as the primary biomarker for autophagosomal abundance and autophagic flux status [11] [12] [15] [16]. LC3-II represents the lipidated form of microtubule-associated protein 1A/1B-light chain 3, which is specifically associated with autophagosomal membranes and undergoes degradation upon autophagosome-lysosome fusion [15]. The accumulation of LC3-II following EACC treatment reflects the blockade of autophagic flux at the fusion step, leading to progressive accumulation of fusion-incompetent autophagosomes [11] [12].
Quantitative immunoblotting analysis demonstrates that EACC treatment induces massive LC3-II accumulation that exceeds levels observed with starvation-induced autophagy alone [11]. This accumulation occurs in a time-dependent manner, with significant increases detectable within hours of treatment initiation and progressive enhancement over extended treatment periods [11]. The magnitude of LC3-II accumulation serves as a quantitative readout of EACC potency and provides a reliable method for dose-response characterization.
The LC3-II accumulation induced by EACC exhibits distinct kinetic properties that differentiate it from other autophagy modulators. Unlike compounds that affect autophagy induction or early autophagosome biogenesis, EACC-mediated LC3-II accumulation reflects the specific blockade of late-stage autophagic flux [11] [12]. This mechanism results in the preservation of autophagosome structural integrity while preventing their clearance through lysosomal degradation, creating a unique pharmacodynamic signature.
mTOR Pathway Independence
A critical pharmacodynamic characteristic of EACC is its mechanistic independence from mechanistic target of rapamycin signaling pathways [17] [18] [19]. The mTOR complex 1 serves as the primary negative regulator of autophagy induction, with mTOR inhibition representing the canonical pathway for autophagy activation under nutrient deprivation conditions [18] [19]. EACC treatment does not affect mTOR signaling status, as evidenced by unchanged phosphorylation patterns of key mTOR substrates including p70S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1 [17].
The mTOR-independent mechanism of EACC action is further supported by the preservation of normal mTOR-mediated control of ULK1 phosphorylation [17]. Under starvation conditions, mTOR inactivation leads to ULK1 dephosphorylation at serine 757, which represents a critical step in autophagy initiation [17] [18]. EACC treatment does not interfere with this regulatory mechanism, indicating that the compound acts downstream of mTOR-mediated autophagy control [17].
The independence from mTOR signaling extends to other early autophagy regulatory mechanisms, including the expression and localization of critical autophagy proteins such as ATG14, ATG5, and ATG16L1 [17]. These proteins remain at normal levels and maintain appropriate subcellular distributions following EACC treatment, confirming that the compound does not affect autophagosome biogenesis machinery [17]. This selectivity for late-stage autophagic processes while preserving early regulatory mechanisms represents a unique pharmacological profile that distinguishes EACC from other autophagy modulators.
The mTOR pathway independence of EACC has important implications for its experimental applications, as it allows for the specific investigation of autophagosome-lysosome fusion processes without confounding effects on autophagy induction or early biogenesis steps [17] [19]. This selectivity makes EACC particularly valuable for dissecting the molecular mechanisms of late-stage autophagy and for identifying cellular processes that depend specifically on autophagosome clearance rather than autophagosome formation.
EACC has demonstrated significant experimental utility in cellular toxicity studies, with particular emphasis on its protective effects against plant toxin intoxication [20] [21] [22]. The most extensively characterized application involves ricin intoxication modulation, where EACC provides substantial cytoprotective effects through mechanisms that extend beyond its primary autophagy-inhibiting activity [20] [21]. Ricin represents a potent ribosome-inactivating protein toxin that undergoes retrograde transport from the cell surface through endocytic compartments to the endoplasmic reticulum, where it accesses the cytosol to exert its toxic effects [21] [22].
The protective mechanism of EACC against ricin intoxication involves inhibition of ricin A-chain release within the endoplasmic reticulum, effectively preventing the toxin from reaching its cytosolic ribosomal targets [21]. Experimental studies demonstrate that EACC treatment significantly reduces ricin-mediated protein synthesis inhibition and cell death across multiple cell types [20] [21]. The cytoprotective effects are dose-dependent and correlate with the degree of autophagy inhibition, suggesting mechanistic linkage between autophagosome-lysosome fusion blockade and toxin processing interference [21].
Quantitative analysis of ricin intoxication parameters reveals that EACC treatment reduces ricin A-chain release from the holotoxin by approximately 50% compared to control conditions [21]. This reduction in A-chain liberation correlates with enhanced cell viability and preservation of protein synthesis capacity in ricin-treated cells [21]. The protective effects are maintained even when ricin successfully reaches the endoplasmic reticulum, indicating that EACC interferes with late-stage toxin processing rather than uptake or transport mechanisms [21].
The experimental applications of EACC extend beyond ricin to include protection against other plant toxins, including abrin, modeccin, viscumin, and volkensin [21] [22]. These toxins share structural and mechanistic similarities with ricin, including ribosome-inactivating activity and dependence on retrograde transport for cytosolic access [22]. The broad-spectrum protective effects of EACC against this family of toxins suggest a common mechanism involving interference with endoplasmic reticulum-based toxin processing or translocation events [21] [22].
Comparative toxicity studies demonstrate that EACC provides minimal protection against Shiga toxin, which utilizes different cellular entry and processing mechanisms compared to plant ribosome-inactivating proteins [21]. This selectivity profile supports the hypothesis that EACC protection is mechanism-specific rather than representing general cytoprotective effects [21]. The differential protection patterns provide valuable experimental tools for investigating cellular toxin processing pathways and identifying shared versus distinct mechanisms of toxin action.
The experimental utility of EACC in toxicity studies is enhanced by its reversible mechanism of action, which allows for temporal control of autophagy inhibition and toxin protection [11] [12]. Washout studies demonstrate that EACC effects can be reversed within hours of compound removal, restoring normal autophagosome-lysosome fusion capacity and eliminating protective effects against toxin intoxication [11]. This reversibility enables sophisticated experimental designs that can dissect the temporal requirements for autophagy in cellular responses to toxic stress.
Single crystals of EACC are typically grown using the slow evaporation method from aqueous solutions. The synthesis involves dissolving stoichiometric amounts of ethylamine hydrochloride (CH₃CH₂NH₂·HCl) and cadmium chloride (CdCl₂) in a 2:1 molar ratio in distilled water at room temperature. The clear solution is then allowed to evaporate slowly under controlled conditions, typically at ambient temperature, resulting in the formation of high-quality colorless and transparent single crystals.
The crystallization process follows established protocols for hybrid perovskite growth, where the solution concentration gradually increases through solvent evaporation until supersaturation is achieved. The nucleation and crystal growth occur through a mechanism involving the dissolution of colloids and changes in solvent composition, leading to supersaturation and subsequent crystallization. The crystals obtained through this method demonstrate excellent optical transparency and structural integrity suitable for comprehensive characterization studies.
Alternative synthesis approaches may involve temperature-controlled crystallization methods or antisolvent vapor-assisted crystallization techniques, though the slow evaporation method remains the most widely employed due to its simplicity and reliability in producing high-quality crystals. The crystallization process can be monitored using optical polarizing microscopy to ensure proper crystal formation and to identify any phase transitions or decomposition processes.
EACC exhibits semiconductor behavior with optical properties determined by its layered hybrid perovskite structure. The compound demonstrates wide bandgap characteristics typical of cadmium-based hybrid perovskites, with absorption occurring primarily in the ultraviolet region. The bandgap energy can be determined through UV-visible absorption spectroscopy using Tauc plot analysis, where the relationship (αhν)ⁿ = B(hν - Eg) is employed to extract the bandgap value from absorption data.
For direct bandgap semiconductors, the exponent n equals 2, while for indirect bandgap materials, n equals 1/2. The absorption coefficient α is derived from transmittance measurements using the Beer-Lambert law relationship. The bandgap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis intercept.
The optical properties of EACC are influenced by the quantum confinement effects arising from its layered structure, where the inorganic CdCl₆ layers act as quantum wells separated by organic barriers. This quantum confinement leads to enhanced excitonic effects and modified electronic band structure compared to three-dimensional perovskites. The bandgap can be tuned through compositional engineering, such as halide substitution or cation modification, enabling optimization for specific optoelectronic applications.
The compound exhibits strong optical absorption in the UV region with steep absorption edges characteristic of crystalline semiconductors. The absorption spectra typically show well-defined features corresponding to excitonic transitions, with the absorption onset determining the fundamental bandgap energy. Temperature-dependent optical measurements reveal thermal effects on the bandgap, with typical blue-shifting behavior upon cooling due to lattice contraction and reduced electron-phonon coupling.
The electrical transport properties of EACC exhibit frequency-dependent alternating current (AC) conductivity behavior that follows the universal Jonscher power law relationship. This empirical law describes the frequency dependence of AC conductivity in disordered materials according to the equation σ(ω) = σ(0) + Aωⁿ, where σ(0) represents the DC conductivity, A is a temperature-dependent pre-exponential factor, ω is the angular frequency, and n is the frequency exponent typically ranging between 0 and 1.
The frequency-dependent conductivity behavior in EACC arises from charge carrier hopping mechanisms within the layered structure. At low frequencies, the conductivity remains approximately constant and approaches the DC conductivity value, while at higher frequencies, the conductivity increases following the power law dependence. The frequency exponent n provides insights into the conduction mechanism, with values less than 1 indicating translational motion of charge carriers, while values greater than 1 suggest localized motion.
Temperature-dependent AC conductivity measurements reveal thermally activated behavior following Arrhenius-type relationships. The activation energy for conduction can be extracted from the temperature dependence of the DC conductivity component, providing information about the energy barriers for charge transport. In hybrid perovskites like EACC, multiple conduction mechanisms may operate simultaneously, including ionic conduction through organic-inorganic interfaces and electronic conduction within the inorganic framework.
The analysis of AC conductivity data using the Jonscher power law enables characterization of the dominant charge transport mechanisms in EACC. The correlated barrier hopping (CBH) model and non-overlapping small polaron tunneling (NSPT) model are commonly employed theoretical frameworks for interpreting the conduction behavior in these materials. The frequency and temperature dependence of the conductivity parameters provide valuable information for optimizing the material's electrical properties for specific applications.
EACC undergoes multiple structural phase transitions at characteristic temperatures of 114 K, 216 K, 358 K, and 470 K, as determined through various experimental techniques including differential scanning calorimetry and dielectric measurements. These phase transitions are associated with changes in the crystal symmetry and molecular dynamics of the organic cations within the layered structure.
The dielectric properties of EACC exhibit characteristic anomalies at the phase transition temperatures, manifesting as peaks or discontinuities in the temperature-dependent dielectric constant. The dielectric permittivity shows frequency dispersion typical of hybrid perovskite materials, with higher values at low frequencies due to interfacial polarization effects. The dielectric behavior can be analyzed using equivalent circuit models to separate contributions from bulk, grain boundary, and interface effects.
The phase transitions in EACC are driven by order-disorder phenomena involving the ethylammonium cations and structural changes in the CdCl₆ octahedral framework. At low temperatures, the organic cations adopt ordered configurations, while higher temperatures promote increasing disorder and rotational motion. The activation energies for these molecular motions have been determined through nuclear magnetic resonance relaxation studies, revealing temperature-dependent dynamics.
The dielectric relaxation behavior follows the Debye or Cole-Cole relaxation models, depending on the temperature range and measurement frequency. The relaxation times exhibit thermally activated behavior with characteristic activation energies reflecting the energy barriers for molecular reorientation and ionic motion. These dielectric properties make EACC potentially suitable for applications in temperature-sensitive devices and dielectric gate materials.